![molecular formula C23H19F2N3O3S2 B2690442 4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 896675-67-5](/img/structure/B2690442.png)
4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
The compound “4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C23H19F2N3O3S2 . It has an average mass of 487.542 Da and a monoisotopic mass of 487.083588 Da .
Synthesis Analysis
The synthesis of such compounds typically involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process for this specific compound is not provided in the available resources.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H19F2N3O3S2 . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C23H19F2N3O3S2 . It has an average mass of 487.542 Da and a monoisotopic mass of 487.083588 Da . Further details about its physical and chemical properties are not provided in the available resources.Scientific Research Applications
Carbonic Anhydrase Inhibition
A significant application area for derivatives related to "4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide" is their role as inhibitors of carbonic anhydrase (CA) isoenzymes. Compounds similar in structure have been prepared and evaluated for their inhibitory action against various CA isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII. These studies show that aromatic sulfonamides exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating potent inhibition capabilities against these enzymes, which are crucial for physiological functions including respiration, acid-base balance, and CO2 transport (Supuran, Maresca, Gregáň, & Remko, 2013; Abdoli, Bozdağ, Angeli, & Supuran, 2018).
Antimicrobial Activity
Another application is the antimicrobial activity exhibited by fluoro substituted sulphonamide benzothiazole compounds. These studies reveal the synthesis and evaluation of novel compounds for their antimicrobial properties, highlighting the therapeutic potential of benzothiazole and sulphonamide compounds in pharmacology and as bioactive agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Synthesis and Characterization
Research also delves into the synthesis and characterization of compounds with similar chemical structures, focusing on their potential as carbonic anhydrase inhibitors and exploring various synthesis methodologies. These studies include the development of novel aromatic sulfonamide inhibitors, demonstrating the synthesis process and the subsequent biological evaluation of these compounds (Ulus, Aday, Tanc, Supuran, & Kaya, 2016; Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could have various applications, including in drug discovery, medicinal chemistry, and biological studies.
properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O3S2/c1-2-28(14-15-6-4-3-5-7-15)33(30,31)18-10-8-16(9-11-18)22(29)27-23-26-21-19(25)12-17(24)13-20(21)32-23/h3-13H,2,14H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERYBICRAGWOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
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